molecular formula C13H17Cl2N3O B12814071 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride

Cat. No.: B12814071
M. Wt: 302.20 g/mol
InChI Key: ZCQKTYRISREUFV-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride is a chemical compound with a complex structure that includes a benzoxazole ring substituted with a chloro group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where the chloro-substituted benzoxazole reacts with 5-methyl-1,4-diazepane under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    Proteins: Binding to various proteins can affect their stability, localization, or interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole: Lacks the methyl group on the diazepane ring.

    2-(5-Methyl-1,4-diazepan-1-yl)-1,3-benzoxazole: Lacks the chloro group on the benzoxazole ring.

    5-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.

Uniqueness

The presence of both the chloro group and the methyl-substituted diazepane ring in 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride gives it unique chemical properties. These structural features influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O.ClH/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKTYRISREUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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